molecular formula C19H18N4O4 B557556 (S)-2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-4-azidobutanoic acid CAS No. 942518-20-9

(S)-2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-4-azidobutanoic acid

Cat. No. B557556
CAS RN: 942518-20-9
M. Wt: 366,41 g/mole
InChI Key: CLEZARXVEABQBI-KRWDZBQOSA-N
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Description

“(S)-2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-4-azidobutanoic acid” is a research compound . It is a Fmoc-protected amino acid that can be used to create peptide libraries . Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol.


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C24H26N2O6. More detailed structural information can be found in various chemical databases .

Scientific Research Applications

Synthesis and Peptide Modification

  • The compound has been utilized as a protecting group in the synthesis of asymmetrically protected 2,7-diaminosuberic acid. This strategy employed (acyloxy)alkoxy as a promoiety and involved a ring-closing metathesis (RCM) reaction using the second generation Grubbs catalyst. It facilitated the synthesis of trans isomers, which were further reduced to obtain final products (Mollica et al., 2012).

Linkers in Solid Phase Synthesis

  • The compound has been utilized in the creation of new linkers for solid-phase synthesis. The synthesis of 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid demonstrated higher acid stability compared to standard trityl resins, offering a robust platform for the immobilization and modification of carboxylic acids and amines (Bleicher et al., 2000).

Cyclodepsipeptide Synthesis

  • The compound played a crucial role in the synthesis of complex head-to-side-chain cyclodepsipeptides, showcasing its utility in the synthesis of natural products with diverse biological activities. The detailed protocol demonstrated its application in creating intricate structures like pipecolidepsin A, highlighting its versatility in synthetic organic chemistry (Pelay-Gimeno et al., 2016).

Biosensor Applications

  • A novel conducting copolymer incorporating the compound was synthesized for cholesterol biosensing applications. This copolymer exhibited promising properties as a matrix, facilitating the immobilization of cholesterol oxidase and enabling efficient amperometric cholesterol detection (Soylemez et al., 2013).

properties

IUPAC Name

(2S)-4-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c20-23-21-10-9-17(18(24)25)22-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,26)(H,24,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEZARXVEABQBI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

942518-20-9
Record name 942518-20-9
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